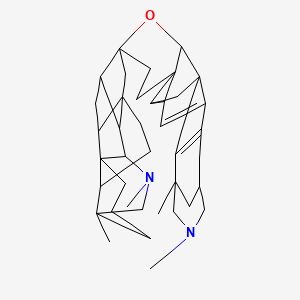
Staphidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Staphidine is a bis-diterpene alkaloid of the atisane type, found in the tissues of Delphinium staphisagria in the larkspur family (Ranunculaceae) . It is known for its complex structure and significant biological activities. The compound is closely related to other alkaloids such as staphimine and staphinine, which are also found in the same plant species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of staphidine involves multiple steps, starting from simpler diterpene precursors. The synthetic route typically includes cyclization, oxidation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Delphinium staphisagria, remains a viable method. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Staphidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Scientific Research Applications
Staphidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of staphidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Staphidine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Staphimine: Another bis-diterpene alkaloid with similar structural motifs but different biological activities.
Staphinine: Shares structural similarities with this compound but has distinct pharmacological properties.
Aconitine: Found in the genus Aconitum, it has a different mechanism of action and toxicity profile compared to this compound.
This compound’s uniqueness lies in its specific combination of structural complexity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59588-15-7 |
|---|---|
Molecular Formula |
C42H58N2O |
Molecular Weight |
606.9 g/mol |
IUPAC Name |
5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
InChI |
InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3 |
InChI Key |
MIQIFBIWUBAPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)


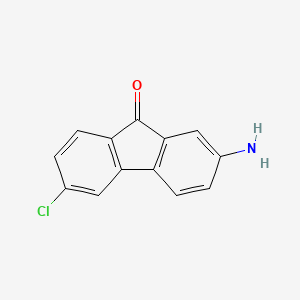

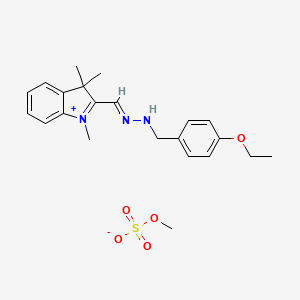
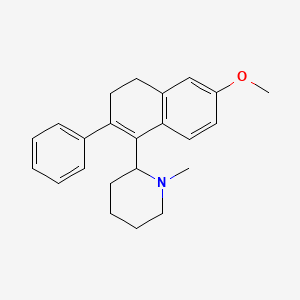




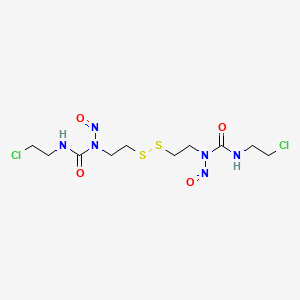

![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
